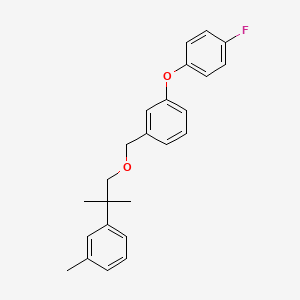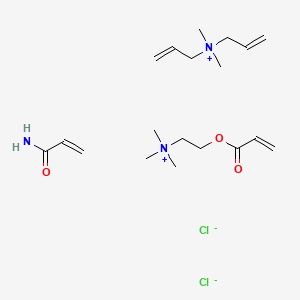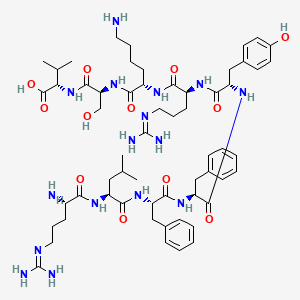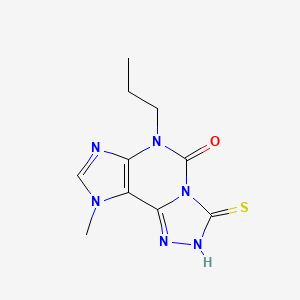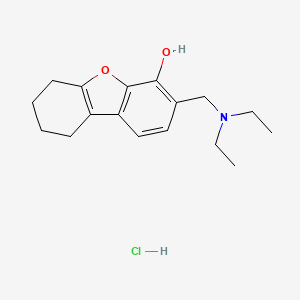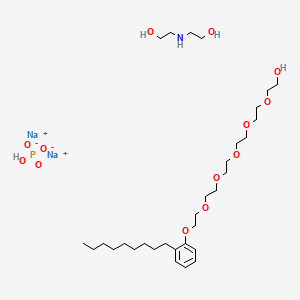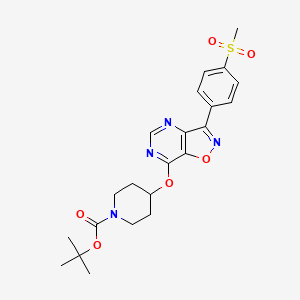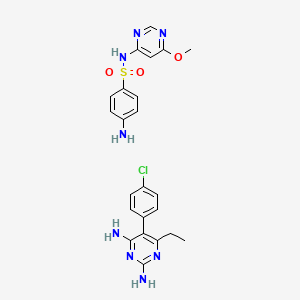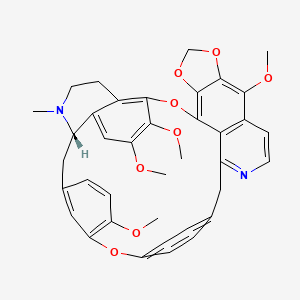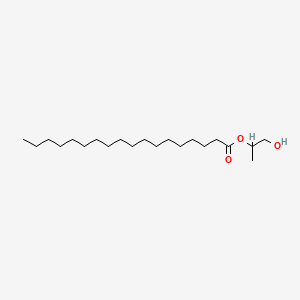
Propylene glycol 2-stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylene glycol 2-stearate is an ester formed from the reaction of propylene glycol and stearic acid. It is commonly used in various industries, including cosmetics, pharmaceuticals, and food, due to its emulsifying and skin-conditioning properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylene glycol 2-stearate is synthesized through the esterification of propylene glycol with stearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions often include elevated temperatures and controlled reaction times to ensure the formation of the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound can be carried out using batch or continuous processes. Batch processes are suitable for smaller production scales and a wide range of products, while continuous processes are more efficient for large-scale production with a narrow product range . Reactor design and process optimization are crucial for achieving high-quality emulsifiers .
Chemical Reactions Analysis
Types of Reactions: Propylene glycol 2-stearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into its constituent alcohol and acid .
Common Reagents and Conditions: The esterification of propylene glycol and stearic acid requires a catalyst, such as p-toluenesulfonic acid, and elevated temperatures to drive the reaction to completion . Hydrolysis reactions typically involve the use of water and an acid or base catalyst to break the ester bond .
Major Products Formed: The primary product of the esterification reaction is this compound. Hydrolysis of this ester yields propylene glycol and stearic acid .
Scientific Research Applications
Propylene glycol 2-stearate has a wide range of applications in scientific research and industry. In the field of chemistry, it is used as an emulsifier and surfactant in various formulations . In biology and medicine, it serves as a skin-conditioning agent and is used in topical formulations to enhance skin hydration . Additionally, it is employed in the food industry as an emulsifier to improve the texture and stability of food products .
Mechanism of Action
Propylene glycol 2-stearate exerts its effects primarily through its emulsifying and skin-conditioning properties. As an emulsifier, it helps to stabilize mixtures of oil and water by reducing the surface tension between the two phases . In topical applications, it forms a barrier on the skin’s surface, helping to retain moisture and improve skin hydration .
Comparison with Similar Compounds
Similar Compounds:
- Glycol stearate
- Glycol stearate SE
- Glycol distearate
Comparison: Propylene glycol 2-stearate is similar to glycol stearate and its derivatives in terms of its emulsifying and skin-conditioning properties . it is unique in its specific combination of propylene glycol and stearic acid, which gives it distinct physicochemical properties and applications . Unlike glycol stearate, which is a mixture of mono- and diesters, this compound is primarily a monoester, providing different functional characteristics in formulations .
Properties
CAS No. |
3539-36-4 |
|---|---|
Molecular Formula |
C21H42O3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl octadecanoate |
InChI |
InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20(2)19-22/h20,22H,3-19H2,1-2H3 |
InChI Key |
IBQWRULIBDEOPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


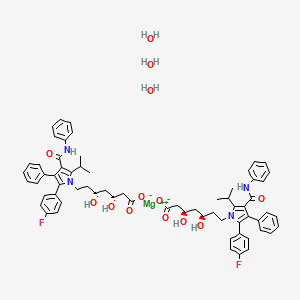
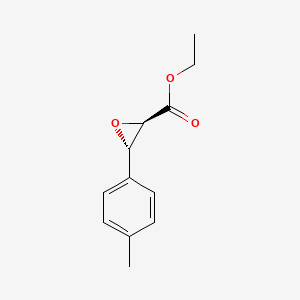
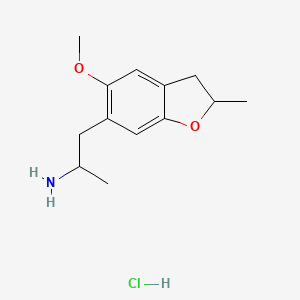
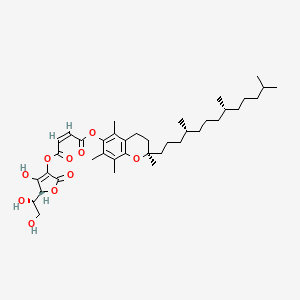
![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
